3,4-Difluoroaniline
Overview
Description
3,4-Difluoroaniline: is an organic compound with the molecular formula C6H5F2N . It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is a clear yellow to straw liquid at room temperature and has a molecular weight of 129.11 g/mol .
Scientific Research Applications
3,4-Difluoroaniline has several applications in scientific research:
Safety and Hazards
3,4-Difluoroaniline is classified as hazardous under the Hazardous Products Regulations . It is combustible and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
3,4-Difluoroaniline primarily targets the respiratory system . It is known to interact with various enzymes and proteins within this system, affecting its normal functioning.
Mode of Action
It is known that the compound can be degraded under aerobic conditions by certain bacteria, such asPseudomonas fluorescens . This suggests that it may interact with enzymes or other proteins in these organisms, leading to changes in their activity or function.
Biochemical Pathways
Given its degradation byPseudomonas fluorescens, it is likely that it impacts pathways related to aerobic respiration .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may be readily absorbed and distributed within the body .
Result of Action
Its degradation byPseudomonas fluorescens suggests that it may have an impact on the metabolic activity of these organisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its degradation by Pseudomonas fluorescens occurs under aerobic conditions , suggesting that the presence of oxygen may be a key factor in its activity. Additionally, its stability and efficacy may be affected by factors such as temperature and pH.
Biochemical Analysis
Molecular Mechanism
It is known that the compound can be degraded under aerobic conditions by Pseudomonas fluorescens , suggesting that it may interact with enzymes in the bacterial degradation pathway
Metabolic Pathways
3,4-Difluoroaniline is known to be degraded under aerobic conditions by Pseudomonas fluorescens This suggests that it may be involved in specific metabolic pathways in these bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Difluoroaniline can be synthesized through various methods. One common method involves the reaction of 3-fluoronitrobenzene with anhydrous hydrogen fluoride and hydrogen in the presence of a noble metal oxide catalyst. This reaction proceeds through a Banburg rearrangement in anhydrous hydrogen fluoride .
Industrial Production Methods: Industrial production of this compound often involves the fluorination of 3-fluoronitrobenzene followed by reduction. The reaction conditions typically include high temperatures and pressures, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluorobenzene derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Difluorobenzene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Comparison with Similar Compounds
- 2,4-Difluoroaniline
- 2,6-Difluoroaniline
- 4-Fluoroaniline
- 2,3-Difluoroaniline
Comparison: 3,4-Difluoroaniline is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence its reactivity and interaction with other molecules. For example, 2,4-Difluoroaniline has fluorine atoms at the 2 and 4 positions, which can result in different chemical properties and reactivity compared to this compound .
Properties
IUPAC Name |
3,4-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNUZKSSQHTNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191945 | |
Record name | Benzenamine, 3,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3863-11-4 | |
Record name | 3,4-Difluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3863-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003863114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3863-11-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 3,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-Difluoroaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MC3Z4TRF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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